Ethanone, 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-YL)-

Description

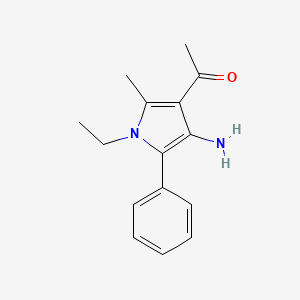

Chemical Identity and Properties "Ethanone, 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-YL)-" (CAS: 110951-48-9) is a pyrrole-derived ketone with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.35 g/mol . Structurally, it features a pyrrole ring substituted with an amino group at position 4, an ethyl group at position 1, a methyl group at position 2, and a phenyl group at position 3. The ethanone moiety is attached to position 3 of the pyrrole core.

Physicochemical and Safety Profile The compound is described as a liquid under standard conditions . It is moderately toxic (oral LD₅₀ in mice: 500 mg/kg) and classified as a flammable liquid (DOT Class 3). Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) .

Properties

CAS No. |

56464-20-1 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-(4-amino-1-ethyl-2-methyl-5-phenylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C15H18N2O/c1-4-17-10(2)13(11(3)18)14(16)15(17)12-8-6-5-7-9-12/h5-9H,4,16H2,1-3H3 |

InChI Key |

CTUFIXJQAWGDQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=C1C2=CC=CC=C2)N)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the substituted pyrrole core followed by functional group modifications to introduce the ethanone moiety at the 3-position and the amino group at the 4-position. Key steps include:

- Preparation of substituted pyrrole intermediates.

- Chlorination reactions to activate functional groups.

- Condensation and cyclization reactions to form the pyrrole ring.

- Salt formation for purification and stabilization.

Chlorination Step Using Thionyl Chloride

One critical step in the synthesis is the chlorination of intermediate compounds using thionyl chloride (SOCl₂) as the chlorinating agent. This step is carried out under specific conditions to ensure high yield and purity:

- Reagents: Thionyl chloride in 1 to 1.2 equivalents.

- Catalyst: Catalytic amounts of N,N-dimethylformamide (DMF) may be used to enhance reaction efficiency.

- Temperature: Chlorination is performed between 10-40°C (preferably 20-30°C) when DMF is present; otherwise, 40-60°C (preferably 50-55°C).

- Solvent: Organic solvents such as ethyl acetate or ethyl alcohol are used.

- Outcome: The chlorination yields the activated intermediate (Formula III), which is further processed.

This step is crucial for introducing reactive sites necessary for subsequent transformations.

Formation of Pyrrole Core and Functionalization

The substituted pyrrole core is synthesized by condensation reactions involving:

- Starting materials: Phenyl-substituted ketones or diketones (e.g., 1-phenyl-pentane-1,4-dione).

- Reagents: Amines such as 4-amino groups and methyl substituents are introduced via controlled reactions.

- Conditions: Reactions are often performed with stirring at 20-30°C for several hours, monitored by TLC or HPLC.

- Catalysts: Catalytic amounts of aryl or alkyl sulfonic acids can facilitate the formation of the pyrrole ring.

- Purification: The product mixture may contain positional isomers; repeated crystallization from solvents like ethyl acetate and cyclohexane is used to separate and purify the desired isomer with purity >99%.

Salt Formation for Purification

The final compound is often converted into a pharmaceutically acceptable salt form to improve stability and handling:

- Acid: Hydrochloric acid is commonly used.

- Solvents: Organic solvents such as ethyl alcohol, ethyl acetate, isopropanol, diethyl ether, or diisopropyl ether.

- Process: The compound is reacted with hydrochloric acid in the solvent to yield the hydrochloride salt.

- Purification: Crystallization removes impurities and positional isomers, enhancing purity.

Microwave-Assisted One-Pot Synthesis (Alternative Method)

An innovative method reported involves microwave-assisted one-pot synthesis , which offers advantages such as reduced reaction time and excellent yields:

- Reactants: 2-amino-1,4,5-triaryl-1H-imidazole, phenacyl bromide, 2,4-pentadione.

- Catalyst: Bismuth nitrate (Bi(NO₃)₃·5H₂O) at 5 mol%.

- Conditions: Microwave irradiation at 300 W for 3-8 minutes.

- Procedure: The mixture is stirred and heated under microwave conditions; after reaction completion (monitored by TLC), the product is purified by recrystallization from ethanol.

- Advantages: This method avoids long reaction times and reduces catalyst handling issues, providing high purity and yield of pyrrole derivatives structurally related to the target compound.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Chlorination | Thionyl chloride (1-1.2 eq), DMF (catalytic) | 20-30 (with DMF) | Ethyl acetate, ethyl alcohol | High yield; purity >99% | Catalytic DMF improves reaction |

| Pyrrole core formation | Phenyl diketone, amines, sulfonic acid catalyst | 20-30 | Organic solvents | Moderate to high yield | Positional isomers removed by recrystallization |

| Salt formation | Hydrochloric acid | Ambient | Ethanol, ethyl acetate, etc. | High purity | Hydrochloride salt formation |

| Microwave-assisted synthesis | Phenacyl bromide, 2,4-pentadione, Bi(NO₃)₃ catalyst | 300 W microwave | Ethanol | Excellent yields | One-pot; rapid synthesis |

Analytical and Purification Techniques

- Chromatography: TLC and reverse-phase HPLC are used to monitor reaction progress and isomer ratios.

- Crystallization: Repeated crystallization from ethyl acetate and cyclohexane separates isomers.

- Drying: Reduced pressure drying at 20-40°C ensures removal of solvents without decomposition.

- Spectroscopy: IR, NMR, and elemental analysis confirm structure and purity.

Summary of Research Findings

- The chlorination step using thionyl chloride is pivotal for activating intermediates and is optimized by catalytic DMF and temperature control.

- Positional isomers formed during synthesis can be efficiently separated by recrystallization, achieving >99% purity.

- Microwave-assisted one-pot synthesis provides a modern, efficient alternative to traditional multi-step syntheses, reducing reaction times from hours to minutes while maintaining excellent yields.

- Salt formation with hydrochloric acid enhances compound stability and facilitates purification.

- The synthetic routes are adaptable to various substituted pyrroles, indicating the versatility of these methods for related compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of pyrrole-ethanone derivatives. Below is a comparative analysis with structurally related compounds, emphasizing molecular features, applications, and toxicity.

Key Observations:

Structural Variations: The target compound’s ethyl and methyl groups on the pyrrole ring distinguish it from the methoxy-substituted analogue in , which may alter solubility and reactivity. The imidazole-sulfanyl derivative introduces sulfur and additional carbonyl groups, likely enhancing binding affinity in biological systems.

Physicochemical Properties :

- The target’s lower molecular weight (242.35 vs. 335.44–509.58) suggests differences in volatility and solubility compared to larger analogues.

- The methoxy-substituted compound (MW: 244.32) has near-identical mass but distinct polarity due to the methoxy group.

Toxicity and Applications :

Biological Activity

Ethanone, 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-YL)-, also known by its CAS number 56464-20-1, is a pyrrole-based compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Ethanone has a molecular formula of and a molecular weight of approximately 242.316 g/mol. Its structure features a pyrrole ring substituted with an amino group, an ethyl group, a methyl group, and a phenyl group, which contribute to its unique biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.316 g/mol |

| Boiling Point | 394.1ºC |

| Density | 1.1 g/cm³ |

| Flash Point | 192.2ºC |

Antioxidant Activity

Preliminary studies suggest that ethanone exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of the phenyl and amino groups that stabilize free radicals.

Antimicrobial Properties

Research indicates that ethanone may possess antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity . In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Ethanone's structural similarity to other bioactive compounds suggests potential anticancer properties . Studies have indicated that derivatives of pyrrole exhibit cytotoxic effects on cancer cell lines, leading to further investigation into ethanone's efficacy in this area . The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of ethanone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

- Cytotoxicity Assay : In a cytotoxicity assay performed on various cancer cell lines, ethanone demonstrated IC50 values comparable to established anticancer agents. The results suggested that ethanone could serve as a lead compound for further development into anticancer drugs .

Synthesis and Derivatives

Ethanone can be synthesized through various methods involving the functionalization of pyrrole derivatives. The unique combination of substituents allows for further derivatization to enhance its biological activity:

- Synthesis Method : A common method includes the reaction of pyrrole with appropriate alkylating agents followed by acylation to introduce the ethanone moiety.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethanone (this compound) | C15H18N2O | Pyrrole-based with amino and phenyl substitutions | Antioxidant, antimicrobial |

| 4-Amino-N-(2-methylphenyl)butanamide | C12H17N3O | Contains an amide group | Potential analgesic effects |

| N-(4-Aminophenyl)acetamide | C9H10N2O | Acetamide derivative | Analgesic and antipyretic properties |

The diverse biological activities of ethanone stem from its unique chemical structure, which allows it to interact with various biological targets effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.